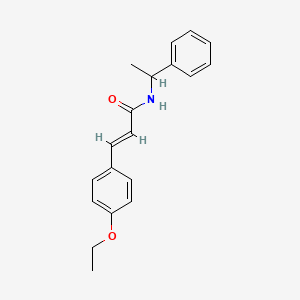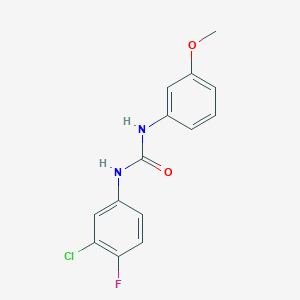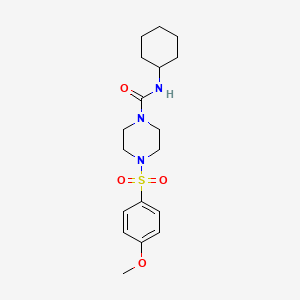![molecular formula C20H28N2O2 B5262411 N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide](/img/structure/B5262411.png)
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a chromene structure. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via an amination reaction, where a cyclohexylamine is reacted with the cyclobutyl intermediate under suitable conditions.
Attachment to the Chromene Structure: The final step involves coupling the cyclobutyl intermediate with a chromene derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide**
- N-cyclohexyl-2-[(2R,3S,6S)-2-(hydroxymethyl)-3-[(4-methoxyanilino)-oxomethyl]amino]-3,6-dihydro-2H-pyran-6-yl]acetamide
Uniqueness
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-3,4-dihydro-2H-chromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-20(15-8-11-19-14(13-15)5-4-12-24-19)22-18-10-9-17(18)21-16-6-2-1-3-7-16/h8,11,13,16-18,21H,1-7,9-10,12H2,(H,22,23)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZJPGZUFMSJPA-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2NC(=O)C3=CC4=C(C=C3)OCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC4=C(C=C3)OCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Fluoro-4-methylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5262332.png)

![N-2-naphthyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5262344.png)
![3-(Butylsulfanyl)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5262367.png)
![2-methoxy-N-{[1-(3,4,5-trifluorobenzyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B5262371.png)
![2-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5262377.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5262385.png)
![3-(benzylthio)-6-(2-ethoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5262392.png)
![4-[4-(4-Methylpiperidin-1-yl)quinazolin-2-yl]morpholine;hydrochloride](/img/structure/B5262396.png)
![2-[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5262406.png)
![2-(4-chloro-2-fluorophenyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}acetamide](/img/structure/B5262417.png)

![4-chloro-N-[(4-methyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5262435.png)

